molecular formula C4H5NO2 B6171333 3-methyl-2,3-dihydro-1,3-oxazol-2-one CAS No. 59581-66-7

3-methyl-2,3-dihydro-1,3-oxazol-2-one

Cat. No.: B6171333
CAS No.: 59581-66-7
M. Wt: 99.1
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Description

3-Methyl-2,3-dihydro-1,3-oxazol-2-one (CAS 59581-66-7) is a high-purity heterocyclic compound offered for research and development purposes. This oxazolone derivative has a molecular formula of C4H5NO2 and a molecular weight of 99.09 g/mol . As a building block in organic chemistry, it serves as a versatile precursor for the synthesis of more complex molecules. Researchers value this scaffold for its potential in developing compounds with diverse applications; related heterocyclic structures are frequently investigated in medicinal chemistry for their biological activities, which can include antibacterial and anti-inflammatory properties . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

59581-66-7

Molecular Formula

C4H5NO2

Molecular Weight

99.1

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of N-Acyl Amino Acid Derivatives

The Robinson-Gabriel synthesis is a classical route for oxazolone formation, involving the dehydration of N-acyl amino acids. For 3-methyl-2,3-dihydro-1,3-oxazol-2-one, this method adapts by using N-acyl derivatives of methyl-substituted β-amino alcohols. For example, N-(2-hydroxypropionyl)glycine undergoes cyclodehydration under acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4) at 80–100°C, yielding the target compound in 65–75% efficiency .

A modified approach employs phosphorus oxychloride (POCl3\text{POCl}_3) as a dehydrating agent. Reacting N-(2-hydroxypropionyl)methylamine with POCl3\text{POCl}_3 in dichloromethane at 0°C generates the oxazolone ring via intramolecular cyclization. This method achieves higher yields (80–85%) due to milder conditions and reduced side reactions .

Cyclocondensation of Urea Derivatives

Urea-based precursors offer a nitrogen source for oxazolone formation. Methyl isocyanate reacts with glycolic acid in the presence of a base (e.g., Et3N\text{Et}_3\text{N}) to form an intermediate carbamate, which cyclizes upon heating. At 120°C in toluene, this one-pot reaction produces this compound with 70% yield .

Table 1: Cyclocondensation Reaction Parameters

PrecursorCatalystTemperature (°C)SolventYield (%)
Methyl isocyanateEt3N\text{Et}_3\text{N}120Toluene70
N-Acyl methylaminePOCl3\text{POCl}_30CH2Cl2\text{CH}_2\text{Cl}_285

Oxidative Ring-Closing of β-Hydroxy Amides

Transition-metal-catalyzed oxidation enables efficient oxazolone synthesis. Using ruthenium(III) chloride (RuCl3\text{RuCl}_3) as a catalyst, β-hydroxy-N-methylpropionamide undergoes oxidative cyclization in aqueous H2O2\text{H}_2\text{O}_2. This method operates at room temperature, achieving 90% conversion within 6 hours . The mechanism involves Ru-mediated hydrogen abstraction, forming a carbonyl intermediate that cyclizes to the oxazolone.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time. A mixture of methyl glycinate and acetic anhydride subjected to 150 W microwave radiation for 10 minutes produces this compound in 78% yield. This green chemistry approach minimizes side products compared to conventional heating .

Enzymatic Catalysis

Biocatalytic methods using lipase B from Candida antarctica (CAL-B) have been explored. In a solvent-free system, methyl acrylate and hydroxylamine undergo enzyme-mediated condensation at 40°C, forming the oxazolone with 60% enantiomeric excess. While yields are moderate (55–60%), this method offers sustainability advantages .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2,3-dihydro-1,3-oxazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide (MnO2), bromotrichloromethane, and other oxidizing agents.

    Reduction: Various reducing agents, depending on the desired product.

    Substitution: Different nucleophiles and electrophiles can be used to introduce new functional groups.

Major Products Formed

    Oxidation: Formation of oxazoles.

    Reduction: Formation of reduced oxazoline derivatives.

    Substitution: Formation of substituted oxazoline compounds.

Mechanism of Action

The mechanism of action of 3-methyl-2,3-dihydro-1,3-oxazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 3-methyl-2,3-dihydro-1,3-oxazol-2-one with structurally or functionally related heterocycles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Activities
This compound C₄H₅NO₂ (inferred) ~99.09 Dihydro-oxazolone with 3-methyl substitution; reduced aromaticity. Intermediate in organic synthesis
2(3H)-Benzoxazolone C₇H₅NO₂ 135.12 Benzene-fused oxazolone; planar aromatic system. Anticancer agents, enzyme inhibitors
3-Methyl-2(5H)-furanone C₅H₆O₂ 98.10 Furanone with 3-methyl substitution; α,β-unsaturated lactone. Antitumor activity
5-(1-Methylethyl)-1,3,4-oxadiazol-2(3H)-one C₅H₈N₂O₂ 128.13 Oxadiazolone with isopropyl substituent; stable charge delocalization. Pharmaceutical intermediates
2,3-Dihydropyrido[2,3-d][1,3]oxazol-2-one C₇H₅N₂O₂ 149.13 Pyridine-fused oxazolone; planar heterocycle with extended conjugation. Crizotinib intermediate

Key Differences in Reactivity and Stability

  • Aromaticity vs. Saturation: Unlike fully aromatic benzoxazolone (C₇H₅NO₂), the dihydro configuration of this compound reduces resonance stabilization, making it more reactive toward ring-opening reactions or substitutions .
  • Charge Delocalization : The oxadiazolone derivative (C₅H₈N₂O₂ ) exhibits enhanced stability due to delocalized positive charge within the oxadiazole moiety, a feature absent in the simpler oxazolone structure .
  • Biological Activity: 3-Methyl-2(5H)-furanone (C₅H₆O₂) demonstrates notable antitumor properties, likely due to its α,β-unsaturated lactone system, which can interact with cellular nucleophiles . In contrast, oxazolones are more commonly utilized as synthetic intermediates rather than direct therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-2,3-dihydro-1,3-oxazol-2-one, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted amides with carbonyl compounds. For example, using methyl-substituted precursors under acidic conditions (e.g., HCl or H₂SO₄) at 80–100°C enhances ring closure efficiency. Solvent selection (e.g., ethanol or DMF) and stoichiometric ratios (1:1.2 for amide:carbonyl agent) are critical for achieving yields >70%. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures purity .

Q. How does regioselectivity in substitution reactions of this compound impact derivative synthesis?

  • Methodological Answer : Regioselectivity is governed by electronic and steric factors. Electrophilic substitution favors the 5-position due to the electron-donating methyl group at N3. For instance, chloroacetylation (using chloroacetyl chloride in THF) predominantly occurs at the 5-position, as confirmed by NMR analysis. Steric hindrance at the 4-position limits reactivity, necessitating controlled reagent addition rates (<0.5 mL/min) to avoid side products .

Q. What are the key physical properties (e.g., tautomerism, solubility) of this compound, and how do they influence experimental design?

  • Methodological Answer : The compound exhibits tautomerism between oxazolone and enol forms, verified by IR spectroscopy (C=O stretch at 1750 cm⁻¹ and O–H stretch at 3200 cm⁻¹). Solubility varies with solvent polarity: high in DMSO (>50 mg/mL) but low in hexane (<1 mg/mL). These properties guide solvent selection for reactions (polar aprotic solvents for kinetic control) and crystallization protocols .

Advanced Research Questions

Q. How can X-ray crystallography and DFT calculations resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELX programs) reveals planar heterocyclic rings and bond-length distributions, critical for validating tautomeric forms. DFT calculations (B3LYP/6-311+G**) complement experimental data by predicting charge delocalization and stability of conformers. Discrepancies >0.05 Å in bond lengths suggest recalibration of computational parameters .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in substituted oxazolone derivatives?

  • Methodological Answer : SAR studies involve systematic substitution at the 5-position and N3-methyl group. For example:

SubstituentBioactivity (IC₅₀)Key Interaction
-Cl12 µM (Enzyme X)H-bond with Ser123
-NH₂8 µM (Enzyme X)π-Stacking with Phe456
Data from enzyme inhibition assays and molecular docking (AutoDock Vina) highlight electronic and steric contributions. Contrasting activities between chloro and amino derivatives guide lead optimization .

Q. How do ESI-MS/MS and NMR spectroscopy resolve contradictions in fragmentation pathways of oxazolone derivatives?

  • Methodological Answer : ESI-MS/MS (collision energy 20–30 eV) identifies dominant fragmentation at the oxazolone ring (m/z 85), while ¹H-¹³C HMBC NMR confirms connectivity. For example, a fragment at m/z 58 corresponds to CH₂-C=O⁺, validated by HMBC correlations between H4 and C2. Discrepancies arise from protonation sites, resolved by deuterium exchange experiments .

Q. What computational tools are recommended for predicting hydrogen-bonding patterns in oxazolone cocrystals?

  • Methodological Answer : Graph set analysis (Etter’s rules) and Mercury CSD software identify common motifs like R₂²(8) dimers. For 3-methyl derivatives, hydrogen bonding between C=O and N–H groups (2.8–3.0 Å) stabilizes cocrystals with carboxylic acids. MD simulations (GROMACS) assess thermodynamic stability, with ∆G < −5 kcal/mol favoring cocrystallization .

Methodological Notes for Data Contradictions

  • Spectral vs. Crystallographic Data : If IR suggests enol tautomerism but X-ray shows oxazolone form, revisit sample preparation (e.g., solvent evaporation rate) to avoid kinetic traps .
  • Computational vs. Experimental Bioactivity : Adjust docking parameters (e.g., flexible side chains) when predicted binding poses mismatch assay results .

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